molecular formula C11H8N2O2 B2760823 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde CAS No. 477870-53-4

2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde

Cat. No.: B2760823
CAS No.: 477870-53-4
M. Wt: 200.197
InChI Key: NAWBPKVCOFGNOL-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde is a high-value aromatic heterocycle designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The compound features a pyrimidine core, a privileged scaffold in pharmaceuticals due to its presence in nucleic acids and its ability to serve as a bioisostere for phenyl rings, often improving the pharmacokinetic properties of drug candidates . This particular molecule integrates two critical functional sites: the electron-deficient pyrimidine ring, which facilitates hydrogen bonding with biological targets, and a reactive carbaldehyde group at the 4-position. The aldehyde group is a versatile handle for further chemical elaboration, enabling researchers to synthesize more complex derivatives via condensation (e.g., to form Schiff bases) or nucleophilic addition reactions . The 4-hydroxyphenyl substituent can contribute to the molecule's overall polarity and provides a site for further functionalization, potentially influencing solubility and target binding. Researchers can employ this compound in the synthesis of novel molecules for screening against a wide spectrum of biological targets. Pyrimidine-based compounds have demonstrated significant therapeutic potential, including as anti-infectives (antibacterial, antifungal, antiviral), anticancer agents, and treatments for neurological disorders and diabetes . The structural motif of a substituted pyrimidine-carbaldehyde is frequently utilized in multi-component reactions and the synthesis of fused heterocyclic systems, which are central to exploring new chemical space in the quest for bioactive leads . As with all materials of this nature, 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-hydroxyphenyl)pyrimidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-7-9-5-6-12-11(13-9)8-1-3-10(15)4-2-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWBPKVCOFGNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde typically involves the condensation of 4-hydroxybenzaldehyde with a suitable pyrimidine precursor. One common method is the reaction of 4-hydroxybenzaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: 2-(4-Hydroxyphenyl)pyrimidine-4-carboxylic acid.

    Reduction: 2-(4-Hydroxyphenyl)pyrimidine-4-methanol.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues, while the pyrimidine ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The compound’s reactivity and applications can be contextualized by comparing it to analogous pyrimidine derivatives:

2-(Chloromethyl)pyrimidine-4-carbaldehyde (CAS 944901-34-2)
  • Structural Differences : Replaces the hydroxyphenyl group with a chloromethyl substituent at position 2.
  • Reactivity : The chloromethyl group enhances electrophilicity, favoring nucleophilic substitution reactions. In contrast, the hydroxyphenyl group in the target compound may participate in hydrogen bonding or oxidative coupling.
  • Applications : Used as a pharmaceutical intermediate, particularly in synthesizing antiviral or anticancer agents due to its reactive aldehyde and halogenated sites .
4-Hydroxypyrimidine (CAS 4562-27-0)
  • Structural Differences : Lacks both the hydroxyphenyl and aldehyde groups, featuring only a hydroxyl group at position 3.
  • Reactivity : The hydroxyl group at position 4 increases acidity (pKa ~8–9), enabling deprotonation under basic conditions. The absence of an aldehyde limits its utility in condensation reactions.
  • Applications : Primarily employed in agrochemicals and as a ligand in coordination chemistry .
Chlorinated Pyrimidine Derivatives (e.g., 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine)
  • Structural Differences : Chlorine and trifluoromethyl groups enhance lipophilicity and metabolic stability.
  • Reactivity : Chlorine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while trifluoromethyl groups improve resistance to enzymatic degradation.
  • Applications : Widely used in drug discovery for kinase inhibitors and antimicrobial agents .

Degradation Behavior and Environmental Impact

2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde arises during advanced oxidation processes (AOPs) for BPA degradation, alongside phenolic byproducts like 4-isopropenylphenol and 4-benzoquinone . Key comparisons:

  • Stability : The aldehyde group makes it more prone to further oxidation compared to chlorinated pyrimidines, which persist longer in environmental matrices.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Key Reactivity Primary Applications References
2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde 2-(4-hydroxyphenyl), 4-aldehyde Oxidation, hydrogen bonding BPA degradation intermediate
2-(Chloromethyl)pyrimidine-4-carbaldehyde 2-(chloromethyl), 4-aldehyde Nucleophilic substitution, condensation Pharmaceutical intermediates
4-Hydroxypyrimidine 4-hydroxyl Acid-base reactions, coordination Agrochemicals, ligands
4-Chloro-5-fluoropyrimidin-2-amine 4-chloro, 5-fluoro, 2-amine Cross-coupling, enzymatic resistance Kinase inhibitors, antimicrobials

Biological Activity

2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde is an organic compound characterized by a pyrimidine ring with a hydroxyphenyl group and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. The following sections detail its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular structure of 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde includes:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms.
  • Hydroxyphenyl group : A phenolic substituent that enhances the compound's reactivity and biological interactions.
  • Aldehyde functional group : Capable of undergoing nucleophilic addition reactions.

This combination of functional groups contributes to the compound's pharmacological potential, particularly in targeting inflammatory pathways.

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives, including 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde, exhibit significant anti-inflammatory effects. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in prostaglandin synthesis. Prostaglandins are mediators of inflammation; thus, their inhibition can lead to reduced inflammatory responses.

Key Findings:

  • In vitro studies have shown that 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde can inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • The compound also reduces levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-6 and IL-1) .

Anticancer Properties

Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. The results indicate that it may induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the activation of caspases.

Research Outcomes:

  • In vitro assays demonstrate that 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells .
  • Molecular docking studies suggest a strong binding affinity to key enzymes involved in cancer progression, indicating its potential as a lead compound for developing anticancer therapies .

Antimicrobial Activity

The compound has also shown promising antibacterial and antiviral activities. Its structural features allow it to interact with microbial enzymes and inhibit their growth.

Study Results:

  • In vitro tests reveal that 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde demonstrates significant antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Additionally, preliminary antiviral assays suggest efficacy against certain viral strains, although further studies are needed to elucidate its full potential .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructure FeaturesBiological Activity
2-AminopyrimidineContains an amino group instead of hydroxyAnticancer, antibacterial
4-HydroxyquinolineFeatures a quinoline ring with a hydroxy groupAntiviral, anti-inflammatory
5-FluorouracilA fluorinated pyrimidine derivativeAnticancer (chemotherapy agent)
2-(3-Hydroxyphenyl)pyrimidine-4-carbaldehydeSimilar substitution pattern but different phenolic structurePotential anti-inflammatory

The distinct combination of functional groups in 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde may confer unique pharmacological properties compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves condensation reactions between 4-hydroxyphenyl precursors and pyrimidine-aldehyde intermediates. Key steps include:

  • Step 1: Reacting 4-hydroxybenzaldehyde derivatives with aminopyrimidine under reflux in anhydrous solvents (e.g., DMF or THF) .
  • Step 2: Introducing the aldehyde moiety via controlled oxidation or formylation reactions, often using Vilsmeier-Haack conditions .
  • Optimization Strategies:
    • Temperature Control: Maintaining 60–80°C minimizes side reactions (e.g., over-oxidation).
    • Catalysts: Use of Lewis acids (e.g., ZnCl₂) enhances regioselectivity .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Conditions
Condensation-Oxidation65–7592–97DMF, 80°C, 12 h
Direct Formylation50–6085–90POCl₃/DMF, 0°C → RT

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde?

Methodological Answer:

  • ¹H NMR:
    • Aldehyde Proton: A singlet at δ 9.8–10.2 ppm confirms the aldehyde group .
    • Hydroxyphenyl Protons: Two doublets (δ 6.8–7.2 ppm, J = 8.5 Hz) indicate para-substituted aromatic protons .
  • ¹³C NMR:
    • A peak at δ 190–195 ppm corresponds to the aldehyde carbon .
  • IR Spectroscopy:
    • Stretching vibrations at 1680–1700 cm⁻¹ (C=O aldehyde) and 3200–3400 cm⁻¹ (O-H phenolic) .

Note: Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to resolve ambiguities in complex spectra .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data between theoretical and experimental spectroscopic results for this compound?

Methodological Answer:

  • Computational Validation:
    • Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. For example, discrepancies in aldehyde proton shifts may arise from solvent effects or hydrogen bonding .
  • Multi-Technique Cross-Check:
    • Pair X-ray crystallography with NMR to resolve conformational ambiguities (e.g., rotational isomerism in the hydroxyphenyl group) .
  • Dynamic NMR Studies:
    • Variable-temperature NMR can detect slow-exchange processes (e.g., keto-enol tautomerism affecting aldehyde reactivity) .

Q. How do the electronic effects of the hydroxyphenyl group influence the reactivity of the aldehyde moiety in nucleophilic addition reactions?

Methodological Answer:

  • Electron-Donating Effects:
    • The -OH group activates the phenyl ring via resonance, increasing electron density at the aldehyde carbon and enhancing electrophilicity. This promotes nucleophilic attacks (e.g., Grignard additions) .
  • Steric Considerations:
    • Steric hindrance from the pyrimidine ring may limit access to the aldehyde site, requiring bulky nucleophiles to employ polar aprotic solvents (e.g., DMSO) for improved kinetics .

Table 2: Reactivity in Nucleophilic Additions

NucleophileSolventYield (%)Notes
NH₂OH (hydroxylamine)Ethanol80Forms oxime derivative
PhMgBrTHF65Requires slow addition

Q. What experimental approaches are recommended to investigate the compound's potential as a kinase inhibitor in biochemical assays?

Methodological Answer:

  • In Vitro Kinase Assays:
    • Use ADP-Glo™ assays to measure inhibition of target kinases (e.g., EGFR or CDK2) at varying compound concentrations (1–100 µM) .
  • Structure-Activity Relationship (SAR):
    • Modify the hydroxyphenyl or aldehyde groups and test inhibitory activity. For example, replacing -OH with -OCH₃ reduces polarity and may enhance membrane permeability .
  • Molecular Docking:
    • Perform docking simulations (e.g., AutoDock Vina) to predict binding modes to kinase ATP-binding pockets. Focus on hydrogen bonding between the aldehyde and conserved lysine residues .

Q. How can researchers address challenges in isolating 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde from reaction mixtures with similar byproducts?

Methodological Answer:

  • Chromatographic Separation:
    • Use reverse-phase HPLC (C18 column, 70:30 water/acetonitrile) to resolve compounds with close Rf values .
  • Derivatization:
    • Convert the aldehyde to a hydrazone derivative using 2,4-dinitrophenylhydrazine, which simplifies isolation and characterization .

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